2-Azido-1-(2,5-dimethoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

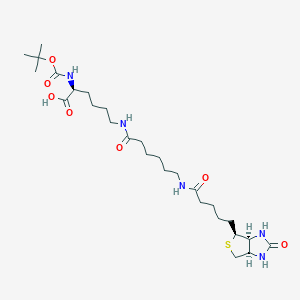

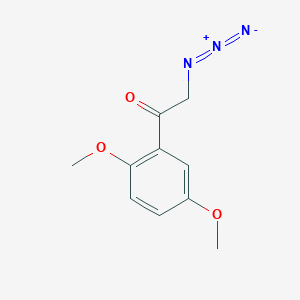

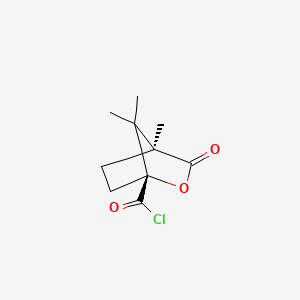

“2-Azido-1-(2,5-dimethoxyphenyl)ethanone” is a compound with the molecular formula C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 . It is a compound that is useful in organic synthesis .

Molecular Structure Analysis

The molecular structure of “2-Azido-1-(2,5-dimethoxyphenyl)ethanone” consists of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“2-Azido-1-(2,5-dimethoxyphenyl)ethanone” is a light-yellow crystal . It has a melting point of 90°C and is soluble in acetone, chloroform, dichloromethane, and tetrahydrofuran . It is stored in an amber vial, under an inert atmosphere, at -20°C .Applications De Recherche Scientifique

Chemical Synthesis and Protective Group Applications : Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a compound structurally related to 2-Azido-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its efficacy as a chemical protective group in esterification reactions, though no photolytic phenomena were observed in various solvents (Li Hong-xia, 2007).

Study of Pyrolysis Products : Kelly B Texter et al. (2018) identified the pyrolysis products of a related substance, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), indicating the formation of several products under pyrolytic conditions, which has implications for understanding its thermal stability and potential inhalation hazards (Kelly B Texter et al., 2018).

Photochemical Reactivity Studies : A study on a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), examined its photochemical reactivity. The research by A. Castellan et al. (1990) indicates significant insight into the photochemical behaviors of similar compounds, which could be relevant for understanding the behavior of 2-Azido-1-(2,5-dimethoxyphenyl)ethanone (A. Castellan et al., 1990).

Creation of Beta-Blocker Analogues : Haribabu Ankati et al. (2008) utilized a compound similar to 2-Azido-1-(2,5-dimethoxyphenyl)ethanone in the synthesis of optically pure 2-azido-1-arylethanols. These compounds were then used to create beta-adrenergic receptor blocker analogues, highlighting the potential pharmaceutical applications (Haribabu Ankati et al., 2008).

Exploration of Thermal Decomposition : P. Cardillo et al. (2010) investigated the thermal decomposition of various azides, including 1-(2-azidophenyl)-1-ethanone, which is structurally related to 2-Azido-1-(2,5-dimethoxyphenyl)ethanone. This research provides insights into the stability and reactivity of such compounds under thermal stress (P. Cardillo et al., 2010).

Investigations in Photochemical Reactivity : Another study, focusing on the photochemical reactivity of azides like 2-azido-1,3-thiazole and 2-azido-1,3-benzothiazole, provides insight into the general behavior of azido compounds under irradiation, which could be relevant to understanding the properties of 2-Azido-1-(2,5-dimethoxyphenyl)ethanone (M. D’Auria et al., 2009).

Synthesis of Novel Analogs : B. Palmer et al. (2007) synthesized azido analogs of 5,6-dimethylxanthenone-4-acetic acid, which could be used for photoaffinity labeling of proteins. This method could potentially apply to the synthesis of azido analogs of 2-Azido-1-(2,5-dimethoxyphenyl)ethanone for similar applications (B. Palmer et al., 2007).

Propriétés

IUPAC Name |

2-azido-1-(2,5-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-7-3-4-10(16-2)8(5-7)9(14)6-12-13-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHKNYFVUOAZIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(2,5-dimethoxyphenyl)ethanone | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)